[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine
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Overview
Description
[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H19FN2 It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a fluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with 2-(dimethylamino)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the fluoromethylphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the dimethylamino group can facilitate binding to specific sites, while the fluoromethylphenyl group can enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [2-(Dimethylamino)ethyl][(4-fluorophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(4-chloro-2-methylphenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(4-bromo-2-methylphenyl)methyl]amine
Uniqueness
[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine is unique due to the presence of both the dimethylamino group and the fluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity. The fluorine atom, in particular, can significantly influence the compound’s behavior in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19FN2 |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H19FN2/c1-10-8-12(13)5-4-11(10)9-14-6-7-15(2)3/h4-5,8,14H,6-7,9H2,1-3H3 |
InChI Key |
FITYQGFILHFSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNCCN(C)C |
Origin of Product |
United States |
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